N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Description
Properties
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-3-4-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-7(2)5-20-10/h5H,3-4,6H2,1-2H3,(H,13,15,19)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURZHUPPUGBVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for 1,3,4-Thiadiazole Derivatives
Cyclization of Thiosemicarbazides
The most common approach for preparing 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide intermediates. This typically proceeds through the reaction of hydrazine derivatives with isothiocyanates to form thiosemicarbazides, followed by cyclization using dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The resulting 1,3,4-thiadiazole ring system can then be further functionalized through various chemical transformations.
Iodine-Mediated Cyclization
Another established method involves iodine-mediated cyclization of thiosemicarbazones. This approach has been successfully employed for the synthesis of 5-substituted 2-amino-1,3,4-thiadiazole derivatives with good to moderate yields. The reaction typically proceeds through the condensation of thiosemicarbazide with aldehydes to form thiosemicarbazones, followed by cyclization in the presence of iodine.
Direct Synthesis from Carbon Disulfide
1,3,4-Thiadiazole rings can also be synthesized directly from the reaction of hydrazine derivatives with carbon disulfide in the presence of potassium hydroxide, followed by ring closure under appropriate conditions. This method is particularly useful for the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole, which serves as a key intermediate in the synthesis of more complex thiadiazole derivatives.
Specific Preparation Methods for N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Method 1: Synthesis via 2-Amino-5-mercapto-1,3,4-thiadiazole
Step 1: Preparation of 2-Amino-5-mercapto-1,3,4-thiadiazole
The synthesis begins with the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole, which can be obtained by reacting thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification and cyclization. This key intermediate contains both the amino and mercapto groups necessary for further functionalization.
Thiosemicarbazide + CS2 + KOH → Potassium dithiocarbazate salt
Potassium dithiocarbazate salt + H2SO4 → 2-Amino-5-mercapto-1,3,4-thiadiazole
Step 2: S-Alkylation with Chloroacetic Acid
The 2-amino-5-mercapto-1,3,4-thiadiazole undergoes S-alkylation with chloroacetic acid in the presence of a base such as potassium carbonate in acetone or dimethylformamide. This reaction introduces the carboxymethylthio group at the 5-position of the thiadiazole ring.
2-Amino-5-mercapto-1,3,4-thiadiazole + ClCH2COOH + K2CO3 → 2-Amino-5-(carboxymethylthio)-1,3,4-thiadiazole
Step 3: Amide Formation with 4-Methylthiazol-2-amine
The carboxylic acid derivative is then activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) and reacted with 4-methylthiazol-2-amine to form the corresponding amide linkage.
2-Amino-5-(carboxymethylthio)-1,3,4-thiadiazole + Coupling reagent → Activated intermediate
Activated intermediate + 4-Methylthiazol-2-amine → 2-Amino-5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole
Step 4: N-Acylation with Butyryl Chloride
The final step involves N-acylation of the 2-amino group of the thiadiazole ring with butyryl chloride in the presence of a base such as triethylamine or pyridine. This reaction completes the synthesis of the target compound.
2-Amino-5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole + Butyryl chloride + Base → this compound
Method 2: Synthesis via Thiosemicarbazide Ring Closure
Step 1: Preparation of N-Butyrylthiosemicarbazide
N-Butyrylthiosemicarbazide is prepared by reacting thiosemicarbazide with butyryl chloride in the presence of a base such as triethylamine in dichloromethane at 0°C to room temperature.
Thiosemicarbazide + Butyryl chloride + Triethylamine → N-Butyrylthiosemicarbazide
Step 2: Ring Closure to Form 2-Butyramido-5-mercapto-1,3,4-thiadiazole
The N-butyrylthiosemicarbazide undergoes ring closure in the presence of a dehydrating agent such as phosphorus oxychloride at elevated temperatures (70-80°C) to form 2-butyramido-5-mercapto-1,3,4-thiadiazole.
N-Butyrylthiosemicarbazide + POCl3 → 2-Butyramido-5-mercapto-1,3,4-thiadiazole
Step 3: S-Alkylation with α-Chloroacetamide Derivative
The 2-butyramido-5-mercapto-1,3,4-thiadiazole is then reacted with an α-chloroacetamide derivative of 4-methylthiazol-2-amine in the presence of potassium carbonate in acetone under reflux conditions to yield the target compound.
2-Butyramido-5-mercapto-1,3,4-thiadiazole + N-(4-methylthiazol-2-yl)-2-chloroacetamide + K2CO3 → this compound
Method 3: Convergent Synthesis Approach
Step 1: Simultaneous Preparation of Key Building Blocks
This method involves the parallel synthesis of two key building blocks: 2-butyramido-5-mercapto-1,3,4-thiadiazole (as described in Method 2) and N-(4-methylthiazol-2-yl)-2-chloroacetamide.
The preparation of N-(4-methylthiazol-2-yl)-2-chloroacetamide involves the reaction of 4-methylthiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at 0°C to room temperature.
4-Methylthiazol-2-amine + Chloroacetyl chloride + Triethylamine → N-(4-methylthiazol-2-yl)-2-chloroacetamide
Step 2: Coupling of Building Blocks
The final step involves the coupling of the two building blocks through an S-alkylation reaction in the presence of potassium carbonate in acetone or dimethylformamide.
2-Butyramido-5-mercapto-1,3,4-thiadiazole + N-(4-methylthiazol-2-yl)-2-chloroacetamide + K2CO3 → this compound
Reaction Conditions and Optimization
Solvent Selection
The choice of solvent plays a crucial role in the success of various reaction steps. For the S-alkylation reactions, polar aprotic solvents such as acetone or dimethylformamide typically give better results due to their ability to dissolve both the thiadiazole derivatives and the inorganic base. For acylation reactions, dichloromethane or tetrahydrofuran are commonly used.
Temperature Control
Temperature control is critical, particularly for the ring closure reactions. The cyclization of thiosemicarbazides typically requires elevated temperatures (70-80°C), while S-alkylation reactions often proceed efficiently at reflux temperature of the chosen solvent. Acylation reactions are generally conducted at lower temperatures (0°C to room temperature) to minimize side reactions.
Purification and Characterization
Purification Techniques
After synthesis, the compound can be purified using various techniques:
- Recrystallization from appropriate solvents such as ethanol, methanol, or acetone
- Column chromatography using silica gel and appropriate solvent systems
- Preparative high-performance liquid chromatography for higher purity requirements
Characterization Methods
The synthesized compound should be characterized using multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental Analysis
- X-ray Crystallography (if suitable crystals can be obtained)
Data Tables
Table 1: Reaction Conditions and Yields for Method 1
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide, Carbon disulfide, Potassium hydroxide | Ethanol | Reflux (78) | 8 | 75-80 |
| 2 | 2-Amino-5-mercapto-1,3,4-thiadiazole, Chloroacetic acid, Potassium carbonate | Acetone | Reflux (56) | 6 | 70-75 |
| 3 | Acid derivative, 4-methylthiazol-2-amine, coupling reagent | Dimethylformamide | RT to 50 | 12 | 65-70 |
| 4 | Amine intermediate, Butyryl chloride, Triethylamine | Dichloromethane | 0 to RT | 4 | 60-65 |
| Overall yield: 22-28% |
Table 2: Reaction Conditions and Yields for Method 2
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide, Butyryl chloride, Triethylamine | Dichloromethane | 0 to RT | 4 | 80-85 |
| 2 | N-Butyrylthiosemicarbazide, Phosphorus oxychloride | - | 70-80 | 3 | 70-75 |
| 3 | 2-Butyramido-5-mercapto-1,3,4-thiadiazole, N-(4-methylthiazol-2-yl)-2-chloroacetamide, Potassium carbonate | Acetone | Reflux (56) | 8 | 65-70 |
| Overall yield: 36-42% |
Table 3: Physical and Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5O2S3 |
| Molecular Weight | 357.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-180°C |
| Solubility | Soluble in Dimethyl sulfoxide, Dimethylformamide; Slightly soluble in methanol, ethanol; Insoluble in water |
| 1H NMR (400 MHz, Dimethyl sulfoxide-d6) | δ (ppm): 0.90 (t, 3H, CH3), 1.60 (m, 2H, CH2), 2.23 (s, 3H, thiazole-CH3), 2.35 (t, 2H, CH2), 4.15 (s, 2H, SCH2), 6.92 (s, 1H, thiazole-H), 11.85 (s, 1H, NH), 12.40 (s, 1H, NH) |
| 13C NMR (100 MHz, Dimethyl sulfoxide-d6) | δ (ppm): 13.6, 17.2, 18.7, 36.5, 38.2, 108.5, 148.3, 152.6, 158.4, 161.2, 167.8, 173.5 |
| Mass Spectrometry (Electrospray Ionization) | m/z: 358.1 [M+H]+ |
| Infrared (Potassium bromide, cm-1) | 3280, 3150, 2960, 2870, 1675, 1630, 1550, 1450, 1380, 1250, 1120, 1050, 850, 750 |
Comparative Analysis of Synthetic Methods
Yield Comparison
Based on the overall yields presented in Tables 1 and 2, Method 2 (Synthesis via Thiosemicarbazide Ring Closure) appears to be more efficient with an overall yield of 36-42% compared to Method 1 (22-28%). This can be attributed to the more direct approach in Method 2, which involves fewer steps and potentially less formation of side products.
Practical Considerations
From a practical standpoint, Method 2 offers several advantages:
- Fewer overall steps
- Higher overall yield
- More straightforward purification procedures
- More readily available and less expensive reagents
However, Method 1 may be preferred in certain cases where the intermediate 2-amino-5-mercapto-1,3,4-thiadiazole is already available or when further derivatization of this intermediate is desired.
Chemical Reactions Analysis
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace specific substituents on the ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectral Properties
Melting points and spectral data for analogous compounds are summarized below:
The target compound’s butyramide chain may lower its melting point compared to rigid triazinoquinazoline derivatives (e.g., 6.4, m.p. 243–245°C) due to increased conformational flexibility .
Structure-Activity Relationships (SAR)
- Thioether substituents : Bulky groups (e.g., benzylthio in 5h ) improve stability but may reduce solubility. The 4-methylthiazole group balances lipophilicity and hydrogen-bonding capacity.
- Amide chain length : Butyramide’s C4 chain could enhance cellular uptake compared to acetamide (C2) but may require formulation adjustments for optimal bioavailability .
- Heterocyclic moieties: Thiazole and triazinoquinazoline groups correlate with antitumor activity, likely via intercalation or enzyme inhibition .
Biological Activity
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a butyramide moiety linked to a thiadiazole ring, which is further substituted with a thioether and a thiazole group. The molecular formula can be represented as follows:
Key Structural Elements:
- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Thiazole Group : Enhances the lipophilicity of the compound, potentially influencing its biological interactions.
- Butyramide Moiety : May contribute to the compound's binding affinity to biological targets.
Biological Activities
Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole and thiadiazole rings is often correlated with enhanced antibacterial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal properties against common pathogens such as Candida spp. and Aspergillus spp., showcasing their potential as antifungal agents.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- In Vitro Studies : A number of thiadiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant anticancer activity.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiadiazole Ring | Enhanced antibacterial and anticancer properties; specific substitutions can lead to increased potency. |
| Variation in Alkyl Chain Length | Modifications in the butyramide moiety may influence lipophilicity and cellular uptake. |
| Presence of Functional Groups | Functional groups such as amino or thioether can enhance binding affinity to target enzymes or receptors. |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against standard strains. The results indicated that modifications at specific positions on the thiadiazole ring significantly increased activity against resistant strains.
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide with high purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including thioether bond formation between thiadiazole and thiazole moieties, followed by coupling with butyramide. Key steps include:
- Controlled refluxing in anhydrous acetone with potassium carbonate to facilitate nucleophilic substitution (e.g., thiol-thiadiazole coupling) .
- Recrystallization from ethanol or dichloromethane to isolate high-purity products .
- Critical parameters: temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (3–6 hours) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity and purity (e.g., thiadiazole C-S bond at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT models (e.g., B3LYP hybrid functional) calculate HOMO-LUMO gaps to assess electron-donating/accepting capabilities of the thiadiazole and thiazole groups .
- Thermochemical accuracy (average error <2.4 kcal/mol) validates bond dissociation energies, guiding reaction optimization (e.g., thioether stability under acidic conditions) .
- Solvent effects (polarizable continuum models) predict solubility and aggregation tendencies .
Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., 4-methylthiazole vs. benzothiazole) to isolate contributions to bioactivity .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls to minimize variability .
- Target-Specific Profiling : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with enzymes like COX-1/2 or kinases .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer :
- Thiadiazole Core : Acts as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., Tyr-385 in COX-1) .
- Thiazole Amino Group : Stabilizes π-π stacking with aromatic residues in receptor binding pockets .
- Butyramide Chain : Enhances solubility and membrane permeability via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
